

4'-Bromoflavone: A Comprehensive Technical Guide on its Chemical Properties and Structure

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Compound of Interest

Compound Name: 4'-Bromoflavone

Cat. No.: B015486

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For Researchers, Scientists, and Drug Development Professionals

Abstract

4'-Bromoflavone, a synthetically derived flavonoid, has garnered significant attention within the scientific community for its potent biological activities, primarily as an inducer of phase II detoxification enzymes and an inhibitor of cytochrome P450 enzymes. This technical guide provides an in-depth analysis of the chemical properties and structural characteristics of **4'-Bromoflavone**, supported by available spectroscopic data, and outlines detailed experimental protocols for its synthesis and biological evaluation. This document is intended to serve as a comprehensive resource for researchers and professionals engaged in the fields of medicinal chemistry, pharmacology, and drug development.

Chemical and Physical Properties

4'-Bromoflavone, with the systematic IUPAC name 2-(4-bromophenyl)-4H-chromen-4-one, is a crystalline solid at room temperature.^[1] Its fundamental properties are summarized in the table below.

Property	Value	Reference(s)
Molecular Formula	C ₁₅ H ₉ BrO ₂	[2]
Molecular Weight	301.13 g/mol	[2]
CAS Number	20525-20-6	[2]
Appearance	Off-white crystalline powder	[1]
Melting Point	176-178 °C	[1]
Solubility	Soluble in DMSO.	[3]

Structural Elucidation

The structural framework of **4'-Bromoflavone** consists of a flavone backbone, characterized by a C6-C3-C6 skeleton, with a bromine atom substituted at the 4' position of the B-ring.

While a definitive X-ray crystal structure for **4'-Bromoflavone** is not publicly available, its molecular geometry can be inferred from the well-established structures of the flavone core and related brominated compounds. The molecule is expected to be largely planar, although some degree of torsion between the chromen-4-one ring system and the 4-bromophenyl substituent is likely.

Spectroscopic Data

Note: Experimentally determined spectra for **4'-Bromoflavone** are not widely available in public databases. The following data is a composite of typical spectral characteristics for flavones and brominated aromatic compounds and should be used as a general guide.

2.1.1. ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The proton and carbon NMR spectra are crucial for confirming the molecular structure. The expected chemical shifts are influenced by the electron-withdrawing nature of the bromine atom and the carbonyl group, as well as the aromatic ring currents.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts

Atom Position	Predicted ¹ H Chemical Shift (ppm)	Predicted ¹³ C Chemical Shift (ppm)
2	-	~163
3	~6.8	~107
4	-	~178
5	~8.2 (dd)	~125
6	~7.5 (ddd)	~125
7	~7.7 (ddd)	~134
8	~7.9 (dd)	~118
4a	-	~124
8a	-	~156
1'	-	~130
2', 6'	~7.9 (d)	~128
3', 5'	~7.7 (d)	~132
4'	-	~126

2.1.2. Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of **4'-Bromoflavone** is expected to exhibit characteristic absorption bands corresponding to its functional groups.

Table 3: Expected FT-IR Absorption Bands

Wavenumber (cm ⁻¹)	Vibration
~3100-3000	Aromatic C-H stretch
~1640	C=O (carbonyl) stretch
~1600, 1585, 1500-1400	Aromatic C=C stretch
~1320-1000	C-O stretch
~850-550	C-Br stretch

2.1.3. Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of **4'-Bromoflavone** would yield a molecular ion peak and characteristic fragmentation patterns. The presence of bromine is readily identified by the isotopic pattern of the molecular ion, with two peaks of nearly equal intensity separated by 2 m/z units (M⁺ and M+2).

Table 4: Expected Mass Spectrum Fragmentation

m/z	Proposed Fragment
300/302	[M] ⁺ (Molecular ion)
272/274	[M - CO] ⁺
195	[M - C ₇ H ₄ Br] ⁺
120	[C ₈ H ₄ O ₂] ⁺
155/157	[C ₆ H ₄ Br] ⁺

Biological Activity and Mechanism of Action

4'-Bromoflavone is a recognized bifunctional inducer, meaning it can induce both Phase I and Phase II detoxification enzymes. Its primary biological activities of interest are the induction of quinone reductase and the inhibition of cytochrome P450 1A1 (CYP1A1).

Induction of Quinone Reductase (QR)

4'-Bromoflavone is a potent inducer of quinone reductase, a key Phase II enzyme involved in the detoxification of carcinogens. This induction is mediated through the activation of the Nrf2-Keap1-ARE signaling pathway.

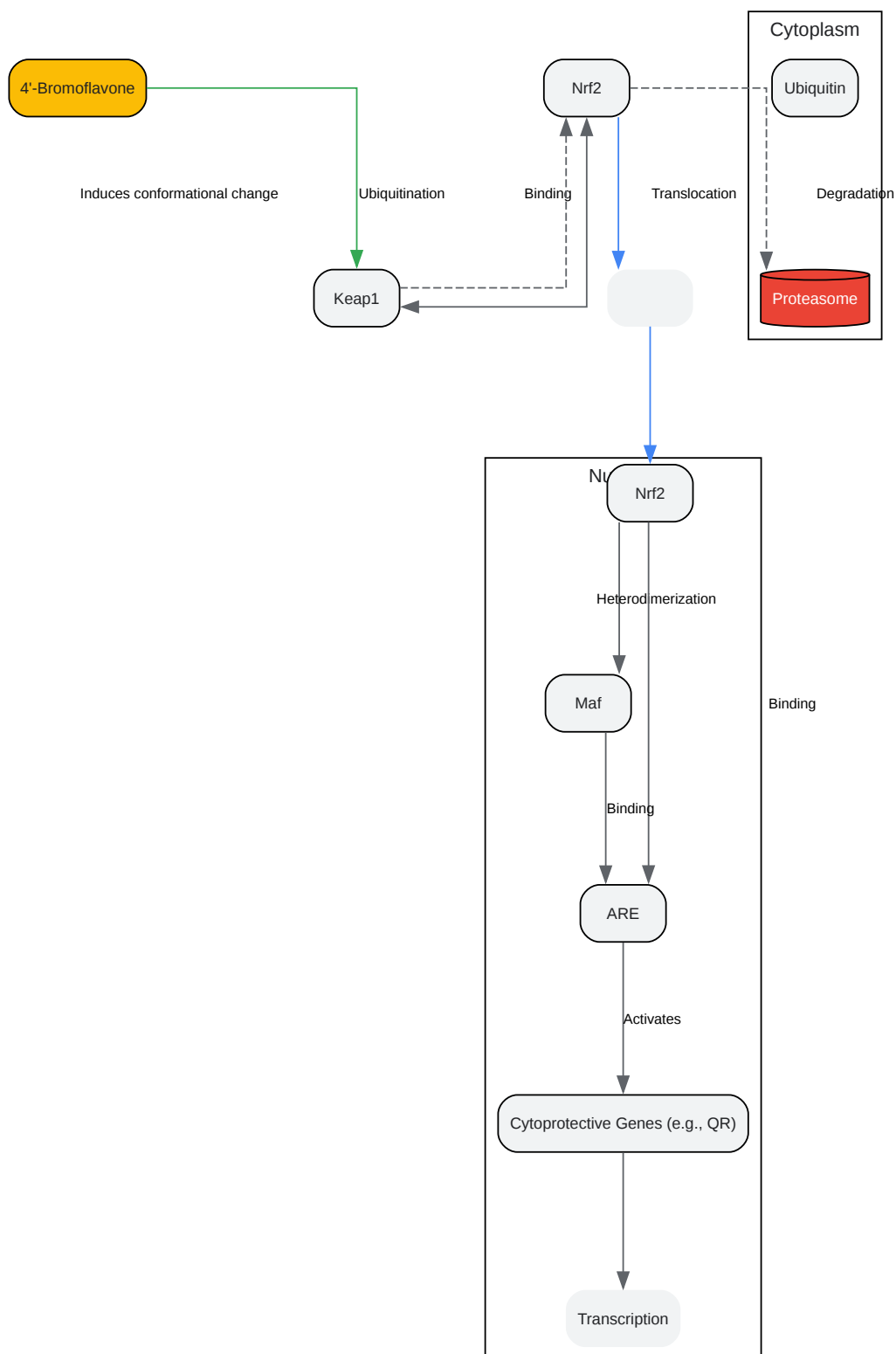
Inhibition of Cytochrome P450 1A1 (CYP1A1)

CYP1A1 is a Phase I enzyme involved in the metabolic activation of pro-carcinogens. **4'-Bromoflavone** has been shown to be a potent inhibitor of CYP1A1-mediated ethoxyresorufin-O-deethylase (EROD) activity, with a reported IC_{50} of 0.86 μ M.[3]

Nrf2-Keap1-ARE Signaling Pathway

Under basal conditions, the transcription factor Nrf2 is sequestered in the cytoplasm by Keap1, which facilitates its ubiquitination and subsequent proteasomal degradation. Electrophiles and reactive oxygen species, or inducers like **4'-Bromoflavone**, can modify cysteine residues on Keap1, leading to a conformational change that disrupts the Keap1-Nrf2 interaction. This allows Nrf2 to translocate to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of target genes, initiating the transcription of cytoprotective enzymes, including quinone reductase.

4'-Bromoflavone and the Nrf2-Keap1-ARE Signaling Pathway

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Caption: **4'-Bromoflavone** induces a conformational change in Keap1, leading to Nrf2 translocation and gene transcription.

Experimental Protocols

Synthesis of 4'-Bromoflavone

This protocol is adapted from the general synthesis of flavones from 2'-hydroxychalcones.

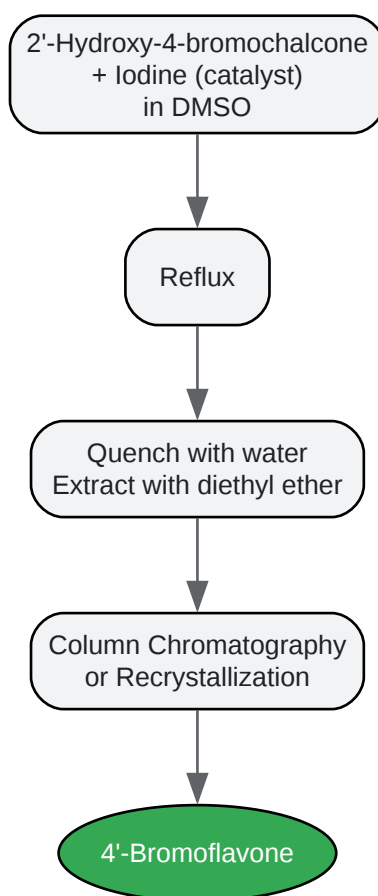
4.1.1. Materials

- 2'-Hydroxy-4-bromochalcone
- Iodine (I₂)
- Dimethyl sulfoxide (DMSO)
- Deionized water
- Diethyl ether
- Anhydrous sodium sulfate
- Round-bottom flask
- Reflux condenser
- Magnetic stirrer with hotplate
- Separatory funnel
- Rotary evaporator
- Equipment for column chromatography or recrystallization

4.1.2. Procedure

- **Reaction Setup:** In a round-bottom flask, dissolve 2'-hydroxy-4-bromochalcone (1 equivalent) in a minimal amount of DMSO.

- Addition of Catalyst: Add a catalytic amount of iodine to the solution.
- Reaction: Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).
- Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into a beaker containing ice-cold water.
- Extraction: Extract the aqueous mixture with diethyl ether (3 x 50 mL).
- Washing: Combine the organic layers and wash with a saturated solution of sodium thiosulfate to remove any remaining iodine, followed by a brine wash.
- Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.
- Purification: Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure **4'-Bromoflavone**.



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Caption: Workflow for the synthesis of **4'-Bromoflavone**.

Quinone Reductase Induction Assay

This protocol outlines a cell-based assay to determine the quinone reductase inducing activity of **4'-Bromoflavone** using Hepa1c1c7 murine hepatoma cells.

4.2.1. Materials

- Hepa1c1c7 cells
- Cell culture medium (e.g., DMEM) with supplements
- **4'-Bromoflavone** stock solution in DMSO
- Lysis buffer

- Bradford reagent for protein quantification
- Assay buffer (e.g., Tris-HCl)
- NADPH
- Flavin adenine dinucleotide (FAD)
- Menadione
- 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)
- Dicoumarol (inhibitor control)
- 96-well plates
- Microplate reader

4.2.2. Procedure

- Cell Seeding: Seed Hepa1c1c7 cells in 96-well plates at an appropriate density and allow them to adhere overnight.
- Compound Treatment: Treat the cells with various concentrations of **4'-Bromoflavone** (and a vehicle control, DMSO) for 24-48 hours.
- Cell Lysis: After incubation, wash the cells with PBS and lyse them using a suitable lysis buffer.
- Protein Quantification: Determine the total protein concentration in each lysate using the Bradford assay.
- QR Activity Measurement: In a new 96-well plate, add the cell lysate, assay buffer, NADPH, FAD, and menadione.
- Colorimetric Reaction: Add MTT to the wells. The reduction of MTT by menadiol (the product of menadione reduction by QR) results in the formation of a blue formazan product.

- Inhibitor Control: Include wells with dicoumarol to measure the dicoumarol-inhibitable portion of the activity, which represents the specific QR activity.
- Data Analysis: Measure the absorbance at the appropriate wavelength using a microplate reader. Calculate the specific QR activity (nmol MTT reduced/min/mg protein) and determine the concentration of **4'-Bromoflavone** that doubles the QR activity (CD value).

CYP1A1 Inhibition (EROD) Assay

This protocol describes an in vitro assay to measure the inhibitory effect of **4'-Bromoflavone** on CYP1A1 activity using the ethoxyresorufin-O-deethylase (EROD) assay.[\[4\]](#)

4.3.1. Materials

- Human liver microsomes or recombinant human CYP1A1
- Phosphate buffer
- **4'-Bromoflavone** stock solution in DMSO
- 7-Ethoxyresorufin (substrate)
- NADPH (cofactor)
- Resorufin (standard)
- Acetonitrile or methanol (to stop the reaction)
- 96-well plates (black, for fluorescence)
- Fluorescence microplate reader

4.3.2. Procedure

- Reaction Setup: In a 96-well plate, pre-incubate the liver microsomes or recombinant CYP1A1 with various concentrations of **4'-Bromoflavone** in phosphate buffer at 37°C.
- Substrate Addition: Add 7-ethoxyresorufin to initiate the reaction.

- Cofactor Addition: Start the enzymatic reaction by adding NADPH.
- Incubation: Incubate the plate at 37°C for a specific time.
- Reaction Termination: Stop the reaction by adding cold acetonitrile or methanol.
- Fluorescence Measurement: Measure the fluorescence of the product, resorufin, using a microplate reader (excitation ~530 nm, emission ~590 nm).
- Standard Curve: Prepare a standard curve using known concentrations of resorufin.
- Data Analysis: Calculate the rate of resorufin formation and determine the concentration of **4'-Bromoflavone** that causes 50% inhibition of CYP1A1 activity (IC₅₀ value).

Conclusion

4'-Bromoflavone is a synthetic flavonoid with significant potential in chemoprevention due to its dual action as an inducer of phase II detoxification enzymes and an inhibitor of phase I enzymes. This technical guide has provided a comprehensive overview of its chemical and structural properties, drawing upon available data and established principles of organic chemistry. The detailed experimental protocols for its synthesis and biological evaluation offer a practical resource for researchers. Further investigation, particularly the acquisition of a high-resolution crystal structure and comprehensive experimental spectroscopic data, will be invaluable in fully elucidating its structure-activity relationships and advancing its potential therapeutic applications.

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